molecular formula C13H20Cl2N2 B359208 [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine CAS No. 892565-55-8

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine

Cat. No.: B359208
CAS No.: 892565-55-8
M. Wt: 275.21g/mol
InChI Key: NNLSWOKOLBTIRH-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine is a chemical compound with the molecular formula C13H20Cl2N2. It is also known by its IUPAC name, N1-(3,4-dichlorobenzyl)-N~2~,N~2~-diethyl-1,2-ethanediamine . This compound is characterized by the presence of a dichlorophenyl group attached to a diethylaminoethylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine typically involves the reaction of 3,4-dichlorobenzyl chloride with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSWOKOLBTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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